molecular formula C8H9BF3KO2 B13478387 Potassium (2,3-dimethoxyphenyl)trifluoroborate

Potassium (2,3-dimethoxyphenyl)trifluoroborate

Cat. No.: B13478387
M. Wt: 244.06 g/mol
InChI Key: QERPQBXQARINTR-UHFFFAOYSA-N
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Description

Potassium (2,3-dimethoxyphenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a crucial reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (2,3-dimethoxyphenyl)trifluoroborate can be synthesized through the reaction of 2,3-dimethoxyphenylboronic acid with potassium hydrogen fluoride (KHF2). The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods: Industrial production of potassium trifluoroborates generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Potassium (2,3-dimethoxyphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or substituted alkene compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of potassium (2,3-dimethoxyphenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison: Potassium (2,3-dimethoxyphenyl)trifluoroborate is unique due to its specific functional groups (2,3-dimethoxyphenyl), which can impart different electronic and steric properties compared to other trifluoroborates. This uniqueness can influence the reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for specific synthetic applications .

Properties

Molecular Formula

C8H9BF3KO2

Molecular Weight

244.06 g/mol

IUPAC Name

potassium;(2,3-dimethoxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C8H9BF3O2.K/c1-13-7-5-3-4-6(8(7)14-2)9(10,11)12;/h3-5H,1-2H3;/q-1;+1

InChI Key

QERPQBXQARINTR-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C(=CC=C1)OC)OC)(F)(F)F.[K+]

Origin of Product

United States

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